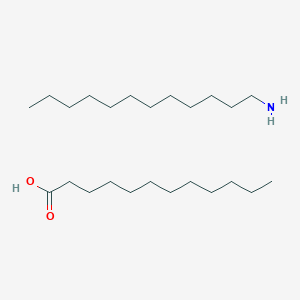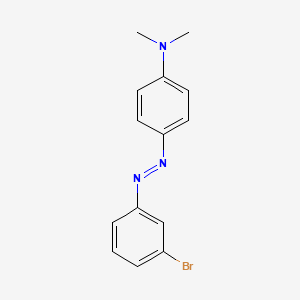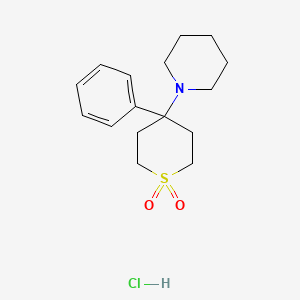
Niobium nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium nickel is an intermetallic compound formed by the combination of niobium and nickel. Niobium, identified by its atomic number 41, is a soft, grey, crystalline, ductile transition metal. Nickel, with atomic number 28, is a silvery-white metal known for its high corrosion resistance and excellent mechanical properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Niobium nickel can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing niobium and nickel powders in stoichiometric ratios and heating them at high temperatures (typically around 1200°C) in an inert atmosphere to prevent oxidation.
Mechanical Alloying: This method involves the repeated fracturing and cold welding of niobium and nickel powders in a high-energy ball mill, leading to the formation of a homogeneous alloy.
Chemical Vapor Deposition: In this process, niobium and nickel chlorides are vaporized and then reacted in a high-temperature furnace to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature vacuum sintering and carbon reduction methods. These methods ensure the production of high-purity this compound with controlled microstructures .
Análisis De Reacciones Químicas
Types of Reactions: Niobium nickel undergoes various chemical reactions, including:
Oxidation: this compound can oxidize to form niobium oxide and nickel oxide. This reaction is typically carried out at elevated temperatures in the presence of oxygen.
Reduction: The reduction of this compound can be achieved using hydrogen gas at high temperatures, leading to the formation of metallic niobium and nickel.
Substitution: this compound can undergo substitution reactions with other metals, leading to the formation of new intermetallic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas at temperatures above 800°C.
Substitution: Other metal chlorides or fluorides in a high-temperature furnace.
Major Products:
Oxidation: Niobium oxide (Nb2O5) and nickel oxide (NiO).
Reduction: Metallic niobium and nickel.
Substitution: New intermetallic compounds such as niobium-titanium or niobium-cobalt
Aplicaciones Científicas De Investigación
Niobium nickel has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and corrosion resistance.
Medicine: Studied for its potential use in medical devices and implants, particularly in orthopedic and dental applications.
Industry: Used in the production of high-strength, corrosion-resistant alloys for aerospace, automotive, and nuclear industries .
Mecanismo De Acción
The mechanism by which niobium nickel exerts its effects is primarily through its unique physical and chemical properties. The compound’s high melting point, excellent mechanical strength, and corrosion resistance make it suitable for high-temperature and high-stress applications. At the molecular level, this compound interacts with other elements and compounds through various pathways, including electron transfer and catalytic activity. These interactions are influenced by the compound’s crystal structure and electronic configuration .
Comparación Con Compuestos Similares
Niobium nickel can be compared with other similar intermetallic compounds, such as:
Niobium-titanium: Known for its superconducting properties, making it valuable in the production of superconducting magnets.
Niobium-cobalt: Used in high-temperature applications due to its excellent thermal stability.
Niobium-tantalum: Exhibits similar chemical properties to this compound but with higher density and melting point.
Uniqueness: this compound stands out due to its balanced combination of mechanical strength, corrosion resistance, and high-temperature stability. These properties make it particularly valuable in applications where both durability and performance are critical .
Propiedades
Número CAS |
12034-56-9 |
|---|---|
Fórmula molecular |
NbNi3 |
Peso molecular |
268.987 g/mol |
Nombre IUPAC |
nickel;niobium |
InChI |
InChI=1S/Nb.3Ni |
Clave InChI |
OBEGLKJENMBFDE-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)




![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)

![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)


